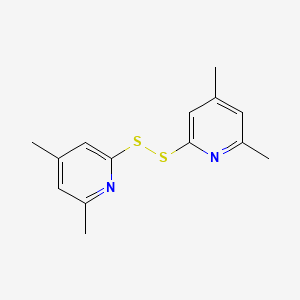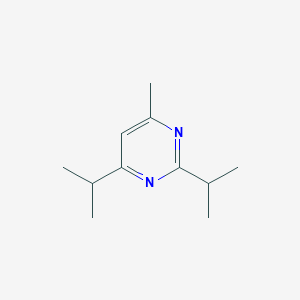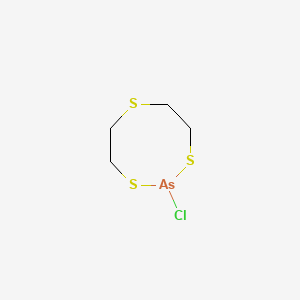
2-Chloro-1,3,6,2-trithiarsocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3,6,2-trithiarsocane is an organoarsenic compound characterized by the presence of chlorine, sulfur, and arsenic atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3,6,2-trithiarsocane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,3,6,2-trithiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,6,2-trithiarsocane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3,6,2-trithiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Arsenic Trioxide: A well-known arsenic compound with similar oxidation and reduction properties.
Arsenic Pentoxide: Another arsenic compound that undergoes similar chemical reactions.
Organoarsenic Compounds: A broad class of compounds with varying structures and properties.
Uniqueness: 2-Chloro-1,3,6,2-trithiarsocane is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, sulfur, and arsenic atoms makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
53006-67-0 |
|---|---|
Molekularformel |
C4H8AsClS3 |
Molekulargewicht |
262.7 g/mol |
IUPAC-Name |
2-chloro-1,3,6,2-trithiarsocane |
InChI |
InChI=1S/C4H8AsClS3/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
InChI-Schlüssel |
NBOQDHXLKUEQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[As](SCCS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



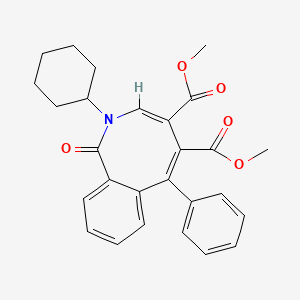
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
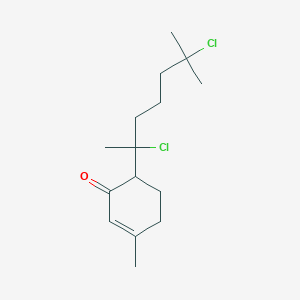
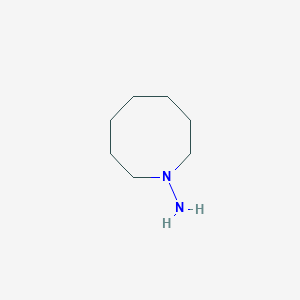
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
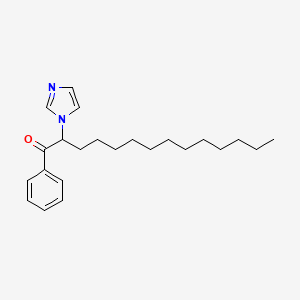
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
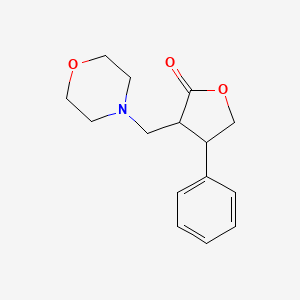
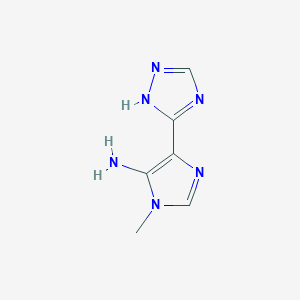
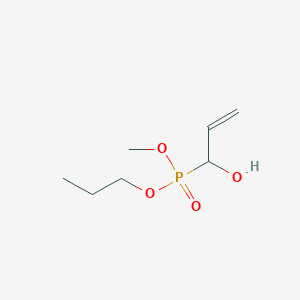
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
